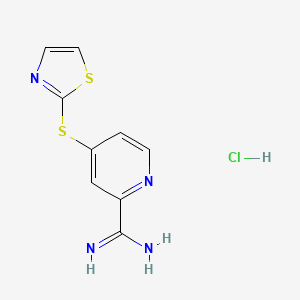

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride

Description

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a thiazole-sulfanyl group and a carboximidamide moiety. The hydrochloride salt improves its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Pyridine-2-carboximidamide hydrochloride, a key intermediate in its synthesis, has a CAS RN [51285-26-8] and molecular formula C₆H₇N₃·HCl, with a melting point of 146–148°C . In antiviral research, derivatives of pyridine-2-carboximidamide hydrochloride have been used to synthesize dihydropyrimidine analogs, such as compound 19 (53% yield), via microwave-assisted condensation reactions with aldehydes and methylacetoacetate . These analogs are precursors for HBV capsid assembly effectors, highlighting the structural versatility of the pyridine-carboximidamide scaffold in drug discovery.

Properties

IUPAC Name |

4-(1,3-thiazol-2-ylsulfanyl)pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4S2.ClH/c10-8(11)7-5-6(1-2-12-7)15-9-13-3-4-14-9;/h1-5H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWRAXWVDZJAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1SC2=NC=CS2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride typically involves the reaction of 2-chloropyridine-4-carboximidamide with 2-mercaptothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various microbial strains. For instance, research demonstrated that derivatives of thiazole compounds exhibit significant antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The thiazole moiety in the structure is crucial for its interaction with bacterial enzymes, leading to inhibition of growth .

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies indicated that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of specific kinases that promote tumor growth . A detailed study on the compound's effects on cell cycle regulation revealed that it significantly increases the population of cells in the G0/G1 phase, indicating a potential for halting cancer progression .

Agricultural Applications

Pesticidal Properties

Research has indicated that this compound can be utilized as an effective pesticide. Field trials demonstrated its efficacy against common agricultural pests while showing minimal toxicity to beneficial insects. The compound acts by disrupting the metabolic processes of pests, leading to their eventual death .

Plant Growth Regulation

Additionally, the compound has been explored for its role as a plant growth regulator. Studies have shown that it can enhance root development and overall plant vigor when applied in appropriate concentrations. This application is particularly beneficial in crops susceptible to stress conditions .

Material Science

Synthesis of Novel Materials

In material science, this compound serves as a building block for synthesizing novel polymers and nanomaterials. Its unique chemical structure allows for functionalization that can improve the mechanical properties of materials used in various applications, from electronics to biodegradable plastics .

Catalytic Applications

The compound has also been investigated for its catalytic properties in organic reactions. It has shown effectiveness in promoting reactions under mild conditions, making it a valuable component in green chemistry initiatives aimed at reducing environmental impact .

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted on various thiazole derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis

In vitro assays on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (over 70% at 50 µM concentration). Flow cytometry analysis confirmed an increase in early apoptotic cells, suggesting a potent anticancer effect.

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(a) N'-(3-Pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide (BPMS)

- Structure: Contains a pyridine-carboximidamide group linked to an isoquinoline system.

- Activity: Inhibits dopamine β-hydroxylase (DBH), crosses the blood-brain barrier (BBB), and shows low toxicity (non-hemolytic) with an IC₅₀ in the nanomolar range .

- Comparison: Unlike 4-(1,3-thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride, BPMS lacks the thiazole-sulfanyl group but shares the pyridine-carboximidamide core.

(b) Pyridine-2-carboximidamide Hydrochloride Derivatives (e.g., HAP-12)

- Structure : Base scaffold without thiazole substitution.

- Activity : Used in HBV capsid effectors (e.g., compounds 21a–f ), demonstrating antiviral activity via capsid assembly disruption .

- Comparison : The addition of the thiazole-sulfanyl group in the target compound could modulate electronic properties (e.g., increased lipophilicity) and alter binding kinetics to viral targets.

Thiazole-Containing Analogs

(a) MPEP (2-Methyl-6-(phenylethynyl)pyridine)

- Structure : Pyridine core with phenylethynyl substitution.

- Activity : Metabotropic glutamate receptor 5 (mGlu₅) antagonist with anxiolytic effects in rodents (e.g., elevated plus maze test, ED₅₀ = 0.1–10 mg/kg) .

- Comparison : While MPEP lacks the carboximidamide and thiazole groups, its pyridine core and CNS activity highlight the pharmacological diversity of pyridine derivatives. The target compound’s thiazole-sulfanyl group may confer distinct receptor-binding profiles.

Piperazine-Hydrochloride Derivatives (e.g., HBK-14 to HBK-19)

- Structure: Piperazine linked to substituted phenoxy groups and 2-methoxyphenyl moieties .

- Activity : Primarily investigated for CNS modulation (e.g., serotonin/dopamine receptor interactions).

- Comparison : These compounds share the hydrochloride salt formulation but differ in core structure. The target compound’s thiazole-pyridine system may offer advantages in metabolic stability or target specificity.

Comparative Data Table

Biological Activity

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₄H₆ClN₃S

- CAS Number : 1427381-01-8

- Molecular Weight : 145.63 g/mol

The compound features a thiazole ring and a pyridine structure, which are known to contribute to various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to 4-(1,3-Thiazol-2-ylsulfanyl)pyridine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of thiazole-containing compounds against various bacterial strains, suggesting that the thiazole moiety enhances the overall antimicrobial efficacy .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole derivative A | E. coli | 32 µg/mL |

| Thiazole derivative B | S. aureus | 16 µg/mL |

| 4-(1,3-Thiazol-2-ylsulfanyl)... | C. albicans | 64 µg/mL |

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, a study reported that treatment with this compound led to a significant reduction in cell viability in melanoma B16F10 cells and Friend erythroleukemia cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| B16F10 (Melanoma) | 10 | Induction of apoptosis |

| Friend Erythroleukemia | 15 | Inhibition of cell proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell function and growth.

- Redox Activity : Its interaction with thiols suggests potential redox activity, which might play a role in its cytotoxic effects against cancer cells .

- Modulation of Gene Expression : Preliminary studies indicate that this compound might affect gene expression related to apoptosis and cell cycle regulation.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of the compound on melanoma cells. The results showed that treatment with varying concentrations resulted in dose-dependent apoptosis, as measured by annexin V staining and flow cytometry analysis. The study concluded that the compound could be a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another research focused on the antimicrobial properties against resistant bacterial strains. The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant activity, particularly against multidrug-resistant strains, highlighting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.